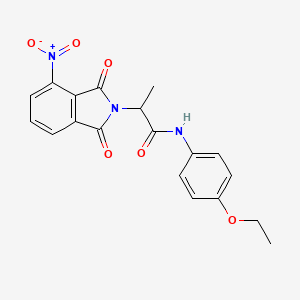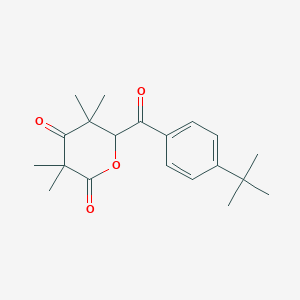
6-(4-tert-butylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
説明
6-(4-tert-butylbenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as BTTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTDP is a yellow crystalline powder that is soluble in organic solvents and is widely used in research laboratories.
作用機序
The mechanism of action of BTTDP involves the absorption of light energy, which leads to the formation of a reactive species that can initiate polymerization reactions or induce fluorescence. The absorption of light by BTTDP results in the formation of a triplet excited state, which can interact with other molecules to form radicals that can initiate polymerization reactions. In biological imaging, BTTDP can be used to detect the presence of certain biomolecules by binding to them and emitting fluorescence upon excitation with light.
Biochemical and Physiological Effects:
BTTDP has no known biochemical or physiological effects in living organisms. However, it is important to note that BTTDP should be handled with care as it is a potentially hazardous chemical.
実験室実験の利点と制限
One of the major advantages of BTTDP is its high purity and stability, which makes it an ideal compound for use in research laboratories. BTTDP is also highly soluble in organic solvents, which makes it easy to handle and use in various applications. However, one of the limitations of BTTDP is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the use of BTTDP in scientific research. One potential application is in the development of new photoinitiators for polymer chemistry. BTTDP can be modified to produce new compounds with improved properties, such as increased reactivity or selectivity. Another potential application is in the development of new fluorescent probes for biological imaging. BTTDP can be modified to produce new compounds with improved sensitivity or specificity for certain biomolecules. Finally, BTTDP can be used as a starting material for the synthesis of new compounds with potential applications in various fields.
科学的研究の応用
BTTDP has been extensively used in scientific research due to its potential applications in various fields. BTTDP is widely used as a photoinitiator in polymer chemistry, which involves the use of light to initiate polymerization reactions. BTTDP is also used as a fluorescent probe in biological imaging, where it can be used to detect the presence of certain biomolecules. Furthermore, BTTDP has been used as a sensitizer in dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells.
特性
IUPAC Name |
6-(4-tert-butylbenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-18(2,3)13-10-8-12(9-11-13)14(21)15-19(4,5)16(22)20(6,7)17(23)24-15/h8-11,15H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGWTRBFXOJBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B3981508.png)
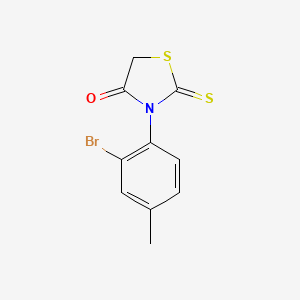
![4-ethoxy-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3981520.png)
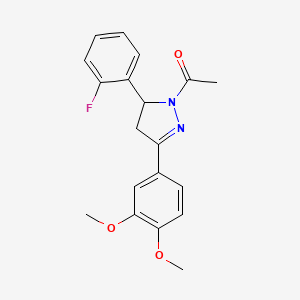
![2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3981549.png)
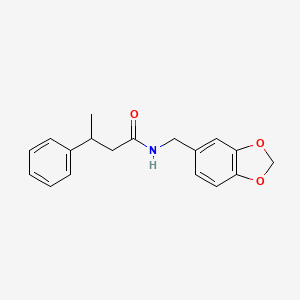
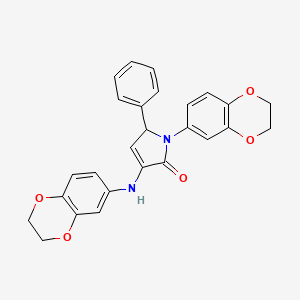
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B3981561.png)
![3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)
![N-cyclopropyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3981568.png)
![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B3981581.png)
